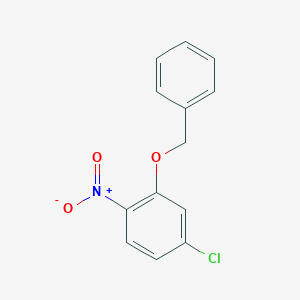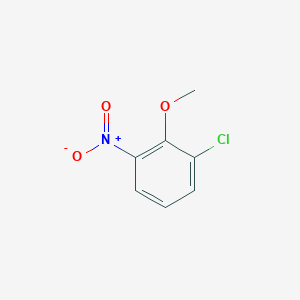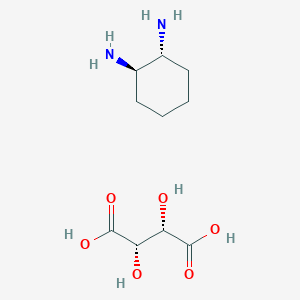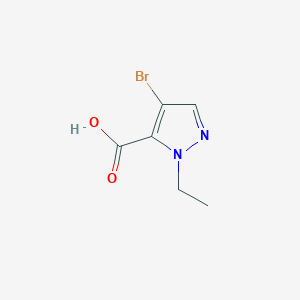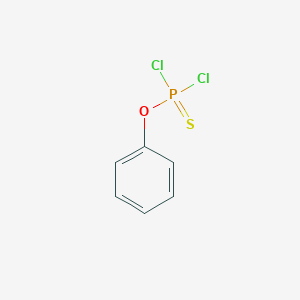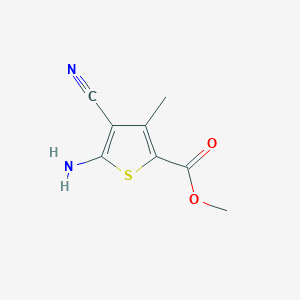
4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol
Overview
Description
4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol (HTPT) is a chemical compound with the molecular formula C5H4F3N2OS . It is a heteroaromatic thioamide and can form a stable monolayer on the Au (111) surface .
Molecular Structure Analysis
The molecular structure of HTPT is represented by the InChI string1S/C5H3F3N2OS/c6-5(7,8)2-1-3(11)10-4(12)9-2/h1H,(H2,9,10,11,12) . This indicates that it contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms. Physical And Chemical Properties Analysis
HTPT is a white to pale yellow crystalline powder . It has a melting point of 246-250°C (lit.) . The molecular weight of HTPT is 197.16 .Scientific Research Applications
Synthesis of Camptothecin Derivatives
This compound may be used in the synthesis of camptothecin derivatives, which are a class of chemotherapeutic agents .
Heterocyclic Building Block
It serves as a heterocyclic building block in various chemical syntheses .
Fluorination Reagent
It is used as a fluorination reagent and a fluorinated building block in chemical research .
Proteomics Research
The compound is also utilized in proteomics research, which involves the study of proteomes and their functions .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound can form a stable monolayer on the au (111) surface , which could suggest potential interactions with gold-containing proteins or enzymes.
Mode of Action
The ability to form a stable monolayer on the Au (111) surface might suggest that it could interact with its targets through surface adsorption or similar mechanisms.
Result of Action
It’s known that this compound can form a stable monolayer on the au (111) surface , which could suggest potential interactions at the molecular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol. For instance, the compound should be stored at room temperature . Also, it’s important to avoid dust formation and ensure adequate ventilation when handling this compound .
properties
IUPAC Name |
2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2OS/c6-5(7,8)2-1-3(11)10-4(12)9-2/h1H,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAOETRYQWFEOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)NC1=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361282 | |
| Record name | 2-Sulfanylidene-6-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol | |
CAS RN |
368-54-7 | |
| Record name | 2,3-Dihydro-2-thioxo-6-(trifluoromethyl)-4(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=368-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 368-54-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400847 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Sulfanylidene-6-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Mercapto-6-(trifluoromethyl)-4-pyrimidinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol interact with the gold surface, and what is the resulting structural arrangement?
A1: 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol (HTPT) interacts with the Au(111) surface through a strong sulfur-gold bond. This interaction leads to the formation of a highly ordered monolayer of HTPT molecules on the gold surface. Electrochemical scanning tunneling microscopy (EC-STM) reveals that the HTPT molecules self-assemble into a (4 x √3)R-30° superstructure. [] This indicates a specific arrangement of the molecules relative to the underlying gold lattice.
Q2: What influences the final structure of the HTPT adlayer on the gold surface?
A2: The presence of the hydroxyl and trifluoromethyl functional groups attached to the pyrimidine ring plays a crucial role in determining the final structure of the HTPT adlayer. [] These functional groups likely influence intermolecular interactions, leading to a uniform orientation of HTPT molecules on the gold substrate.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





